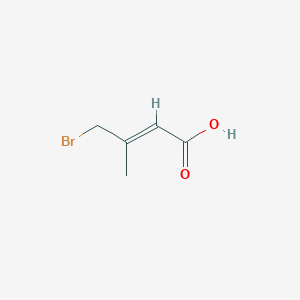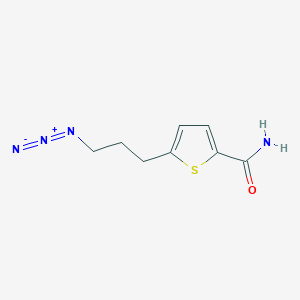
4-Hydroxy-3,3',4',5'-tetrachlorobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are persistent organic pollutants known for their environmental and health impacts. This compound is characterized by the presence of four chlorine atoms and a hydroxyl group attached to the biphenyl structure. It is known for its stability and resistance to degradation, making it a significant concern in environmental studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl typically involves the hydroxylation of 3,3’,4,4’-tetrachlorobiphenyl. This can be achieved through various chemical reactions, including the use of cytochrome P-450 enzymes in mammals, which mediate the oxidation of polychlorinated biphenyls to form hydroxylated metabolites . In laboratory settings, chemical reagents such as hydroxylating agents can be used under controlled conditions to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of 4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl is not common due to its toxic nature and environmental persistence. it can be produced as a byproduct during the degradation of other polychlorinated biphenyls in industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more hydroxylated or epoxidized products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include cytochrome P-450 enzymes for oxidation, reducing agents for dechlorination, and nucleophiles for substitution reactions. These reactions typically occur under controlled laboratory conditions to ensure safety and precision .
Major Products Formed
The major products formed from these reactions include various hydroxylated, epoxidized, and dechlorinated biphenyls. These products can have different toxicological and environmental properties compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl has several scientific research applications, including:
Environmental Studies: It is used as a model compound to study the environmental fate and degradation of polychlorinated biphenyls.
Toxicology: Research on its toxicological effects helps in understanding the health impacts of polychlorinated biphenyls on humans and wildlife.
Bioremediation: Studies on its biotransformation by plants and microorganisms contribute to the development of bioremediation strategies for contaminated environments.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl involves its interaction with various molecular targets and pathways. It is known to bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression related to xenobiotic metabolism. This interaction can result in the production of reactive oxygen species and oxidative stress, contributing to its toxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl include:
- 3,3’,4,4’-Tetrachlorobiphenyl
- 4-Hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl
- 4-Hydroxy-2,3,4,5-tetrachlorobiphenyl
Uniqueness
What sets 4-Hydroxy-3,3’,4’,5’-tetrachlorobiphenyl apart from other similar compounds is its specific hydroxylation pattern, which influences its chemical reactivity, environmental persistence, and toxicological properties. Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for studying the effects of polychlorinated biphenyls .
Eigenschaften
CAS-Nummer |
244035-65-2 |
|---|---|
Molekularformel |
C12H6Cl4O |
Molekulargewicht |
308.0 g/mol |
IUPAC-Name |
2-chloro-4-(3,4,5-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H6Cl4O/c13-8-3-6(1-2-11(8)17)7-4-9(14)12(16)10(15)5-7/h1-5,17H |
InChI-Schlüssel |
OEYNEEUFOIDLCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone](/img/structure/B14149392.png)
![N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide](/img/structure/B14149397.png)



silane](/img/structure/B14149417.png)
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14149434.png)
![N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B14149439.png)
![1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14149448.png)
![5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine](/img/structure/B14149461.png)




